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molecular formula C12H14O3 B8371559 5-(2-Methylphenyl)-4-oxopentanoic acid

5-(2-Methylphenyl)-4-oxopentanoic acid

Cat. No. B8371559
M. Wt: 206.24 g/mol
InChI Key: JCVNDBBHXGMELA-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

Undistilled ethyl 5-cyano-4-oxo-5-(2-methylphenyl)pentanoate (prepared by the procedure described above; 773 g.) was heated under reflux with hydrobromic acid (48-50%; 1550 ml.) for 3 hours. On cooling, the reaction mixture separated into two layers. The lower, aqueous phase was separated and extracted with chloroform (3 × 500 ml.). The chloroform extract was added to the upper, organic layer of the reaction mixture. The chloroform solution (about 2 liters) thus obtained was washed with water (3 × 200 ml.) and evaporated to give 5-(2-methylphenyl)-4-oxopentanoic acid (535 g.) in the form of a dark coloured oil.
Name
ethyl 5-cyano-4-oxo-5-(2-methylphenyl)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1550 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19])[C:4](=[O:12])[CH2:5][CH2:6][C:7]([O:9]CC)=[O:8])#N>Br>[CH3:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:3][C:4](=[O:12])[CH2:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
ethyl 5-cyano-4-oxo-5-(2-methylphenyl)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(CCC(=O)OCC)=O)C1=C(C=CC=C1)C
Step Two
Name
Quantity
1550 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
) was heated
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture separated into two layers
CUSTOM
Type
CUSTOM
Details
The lower, aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3 × 500 ml.)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
ADDITION
Type
ADDITION
Details
was added to the upper, organic layer of the reaction mixture
CUSTOM
Type
CUSTOM
Details
The chloroform solution (about 2 liters) thus obtained
WASH
Type
WASH
Details
was washed with water (3 × 200 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)CC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 535 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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